molecular formula C18H17N3O2S B11168074 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

Cat. No.: B11168074
M. Wt: 339.4 g/mol
InChI Key: ZUBBAGXMGKSKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide: is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the benzyl and ethoxybenzamide groups in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves its interaction with various molecular targets:

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

InChI

InChI=1S/C18H17N3O2S/c1-2-23-15-10-8-14(9-11-15)17(22)19-18-21-20-16(24-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21,22)

InChI Key

ZUBBAGXMGKSKFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

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